![molecular formula C20H17N3O4 B2613253 1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941911-13-3](/img/structure/B2613253.png)
1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Similar compounds have been used as catalysts in the reduction of 4-nitrophenol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Wissenschaftliche Forschungsanwendungen
Potential in Medicinal Chemistry
- The structural characteristics of pyridine derivatives, similar to "1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide", have been explored for their therapeutic potential. Compounds with dihydropyridine cores have been investigated for their antihypertensive and coronary vessel dilation properties (Abernathy, 1978). Moreover, the synthesis of pyridine derivatives has led to compounds with potential antidepressant and nootropic activities, indicating a broad spectrum of CNS-related applications (Thomas et al., 2016).
Applications in Organic Synthesis
- Research into the reactivity of compounds structurally related to "1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide" has yielded a variety of nitrile and non-nitrile pyridine products. These compounds have applications in the synthesis of more complex organic molecules, demonstrating the versatility of pyridine derivatives in chemical synthesis (O'callaghan et al., 1999).
Potential in Material Science
- Pyridine and pyrrolidine derivatives have been investigated for their potential use in material science, especially in the development of new polymers with unique properties. For instance, compounds with pyrrolidine structures have been examined for their anti-HIV properties, suggesting potential applications in the development of biologically active materials (Tamazyan et al., 2007).
Drug Design and Molecular Docking Studies
- The synthesis and characterization of compounds with pyridine and pyrimidine moieties, akin to "1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide", have been pivotal in drug design against specific diseases such as chronic myeloid leukemia. These studies involve molecular docking to understand the interaction of these compounds with biological targets, providing insights into their therapeutic potential (Moreno-Fuquen et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-5-2-3-6-15(14)12-22-13-16(9-10-19(22)24)20(25)21-17-7-4-8-18(11-17)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNRBHWOPHCBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


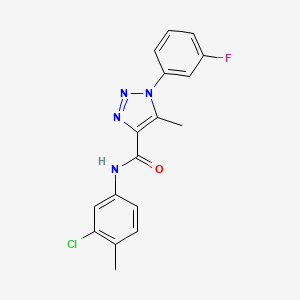
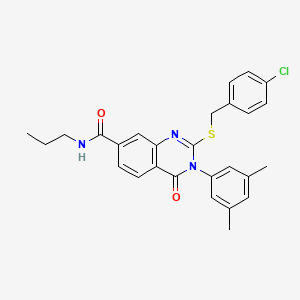


![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2613179.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613180.png)
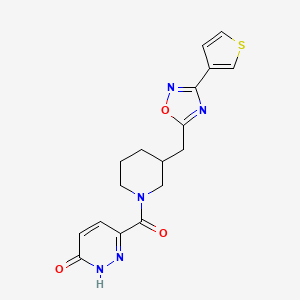


![4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid](/img/structure/B2613190.png)
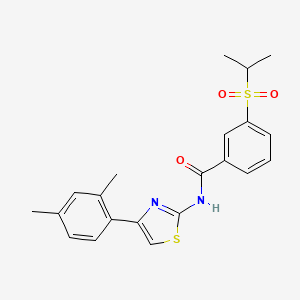
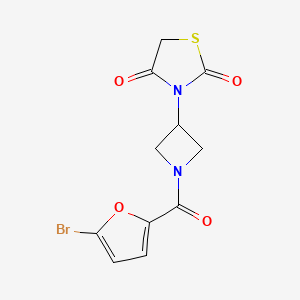
![5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2613193.png)